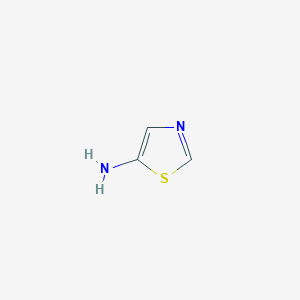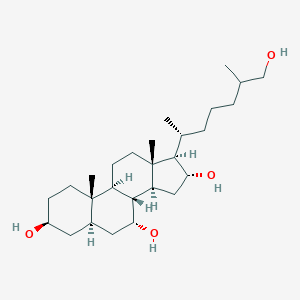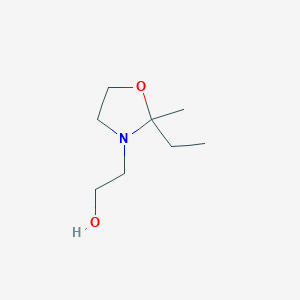
2-Ethyl-2-methyloxazolidine-3-ethanol
Übersicht
Beschreibung
2-Ethyl-2-methyloxazolidine-3-ethanol (EMOE) is an organic compound with the chemical formula C7H15NO2. It is a colorless, viscous liquid with a slightly sweet odor. EMOE is widely used in scientific research due to its unique properties and applications.
Wirkmechanismus
The mechanism of action of 2-Ethyl-2-methyloxazolidine-3-ethanol is not fully understood, but it is believed to act as a nucleophile and form a complex with metal ions. This complexation can lead to the inhibition of enzymes and other biological processes. 2-Ethyl-2-methyloxazolidine-3-ethanol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have therapeutic effects in certain neurological disorders.
Biochemische Und Physiologische Effekte
2-Ethyl-2-methyloxazolidine-3-ethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases. 2-Ethyl-2-methyloxazolidine-3-ethanol has also been shown to have anticonvulsant and anxiolytic effects, which may be useful in the treatment of epilepsy and anxiety disorders. In addition, 2-Ethyl-2-methyloxazolidine-3-ethanol has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethyl-2-methyloxazolidine-3-ethanol has several advantages for use in lab experiments. It is a stable and relatively non-toxic compound, making it easy to handle and work with. 2-Ethyl-2-methyloxazolidine-3-ethanol also has a high boiling point and good solubility in both water and organic solvents, making it a versatile solvent for various reactions. However, 2-Ethyl-2-methyloxazolidine-3-ethanol has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, 2-Ethyl-2-methyloxazolidine-3-ethanol has a relatively short shelf life and can degrade over time, which may affect its reliability in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Ethyl-2-methyloxazolidine-3-ethanol. One area of interest is the development of new synthetic methods for 2-Ethyl-2-methyloxazolidine-3-ethanol, with improved yields and efficiency. Another area of interest is the investigation of 2-Ethyl-2-methyloxazolidine-3-ethanol's potential therapeutic effects in various diseases, such as epilepsy, anxiety disorders, and neurodegenerative diseases. In addition, further research is needed to fully understand the mechanism of action of 2-Ethyl-2-methyloxazolidine-3-ethanol and its effects on biological processes.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-methyloxazolidine-3-ethanol has a wide range of applications in scientific research. It is commonly used as a chiral auxiliary in organic synthesis, allowing for the production of enantiomerically pure compounds. 2-Ethyl-2-methyloxazolidine-3-ethanol can also be used as a solvent for various reactions, as it has a high boiling point and good solubility in both water and organic solvents. In addition, 2-Ethyl-2-methyloxazolidine-3-ethanol is used as a stabilizer for polymers and as a corrosion inhibitor for metals.
Eigenschaften
CAS-Nummer |
17026-88-9 |
|---|---|
Produktname |
2-Ethyl-2-methyloxazolidine-3-ethanol |
Molekularformel |
C8H17NO2 |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol |
InChI |
InChI=1S/C8H17NO2/c1-3-8(2)9(4-6-10)5-7-11-8/h10H,3-7H2,1-2H3 |
InChI-Schlüssel |
IBWDRPSBZYIJIU-UHFFFAOYSA-N |
SMILES |
CCC1(N(CCO1)CCO)C |
Kanonische SMILES |
CCC1(N(CCO1)CCO)C |
Andere CAS-Nummern |
17026-88-9 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Dibromobenzo[d]thiazol-2-amine](/img/structure/B99045.png)
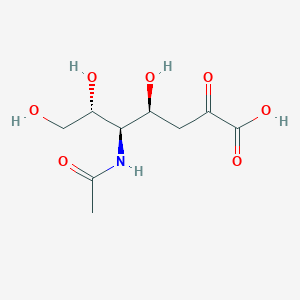
![Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one](/img/structure/B99048.png)

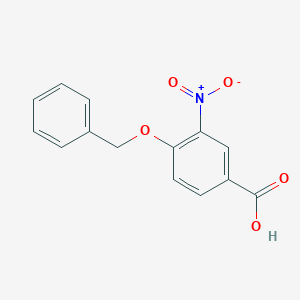
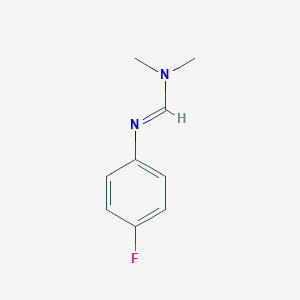


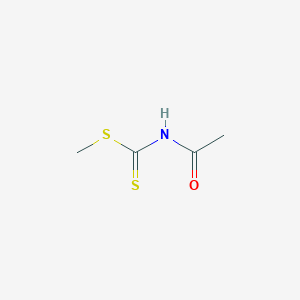
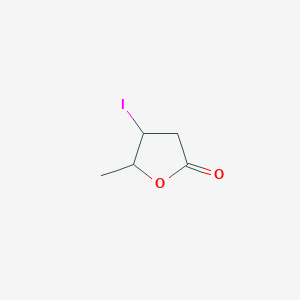
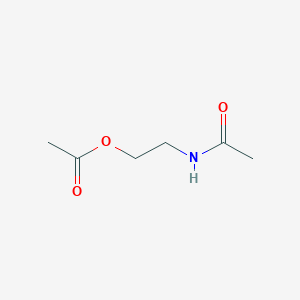
![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)
